![molecular formula C32H56N2O3 B3026235 (3beta)-cholest-5-en-3-ol 3-[N-[2-[(2-hydroxyethyl)amino]ethyl]carbamate] CAS No. 496801-51-5](/img/structure/B3026235.png)
(3beta)-cholest-5-en-3-ol 3-[N-[2-[(2-hydroxyethyl)amino]ethyl]carbamate]
Vue d'ensemble
Description
Synthesis Analysis
The compound can be synthesized through an aldol condensation reaction. Specifically, it is formed by reacting [N, N-bis(2-hydroxyethyl)-3-amino]-acetophenone 2 with various aromatic aldehydes. The resulting chalcone derivatives exhibit moderate to good antimicrobial activities, especially against Candida albicans .
Molecular Structure Analysis
The molecular structure of this compound consists of a steroidal core (cholestane) with a hydroxyl group at the C-3 position. The carbamate moiety is attached to the amino group via a flexible linker. X-ray crystallography reveals that crystal 3b adopts a monoclinic system with P2₁/n space group .
Chemical Reactions Analysis
The compound’s chemical reactivity involves interactions with metal ions, ligands, and other organic compounds. For instance, it can form coordination complexes with cobalt(II) and vanadium(IV). These complexes exhibit distinct spectral characteristics and biological activities .
Applications De Recherche Scientifique
Drug Delivery Systems
OH-C-Chol has been used in the development of lipid-based drug delivery systems such as liposomes, microbubbles, and solid lipid nanoparticles . These systems are recognized as pioneers in nanomedicine and considered clinically safe and effective .
Bioimaging Applications
Cholesterol-based compounds like OH-C-Chol have found applications in bioimaging . They can be used to create contrast agents for various imaging techniques, enhancing the visibility of internal body structures in medical imaging.
Anticancer, Antimicrobial, and Antioxidant Compounds
New cholesterol-based derivatives, including OH-C-Chol, have shown potential as anticancer, antimicrobial, and antioxidant compounds . These compounds can be used in the development of new therapeutic agents.
Cholesterol-Based Liquid Crystals
OH-C-Chol can be used in the creation of cholesterol-based liquid crystals . These liquid crystals have applications in various fields, including display technology, sensors, and optical devices.
Cholesterol-Based Gelators
Cholesterol-based compounds like OH-C-Chol can act as gelators . These gelators have potential applications in the fields of drug delivery, tissue engineering, and environmental science.
Synthesis of New Cholesterol Derivatives
OH-C-Chol can be used in the synthesis of new cholesterol derivatives . These derivatives can have a wide range of applications in different research fields, from drug delivery to bioimaging applications.
Thermo-responsive Biohybrid Vesicles
OH-C-Chol has been used in the development of thermo-responsive biohybrid vesicles . These vesicles can potentially be used in nanomedicine, providing a practical reference for designing innovative drug delivery systems .
Separation and Qualitative Determination of Oligonucleotide Impurities
OH-C-Chol can be used in the development of a simple and efficient ion-pair reagent-free chromatographic method for the separation and qualitative determination of oligonucleotide impurities .
Mécanisme D'action
Target of Action
The primary target of OH-C-Chol, also known as [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(2-hydroxyethylamino)ethyl]carbamate or (3beta)-cholest-5-en-3-ol 3-[N-[2-[(2-hydroxyethyl)amino]ethyl]carbamate], is the β2-adrenergic receptor . This receptor is a prototypical G protein-coupled receptor and plays a crucial role in various physiological processes .
Mode of Action
OH-C-Chol interacts with its target, the β2-adrenergic receptor, by binding at specific high-affinity sites located near the transmembrane helices 5–7 of the receptor . This interaction limits the receptor’s conformational variability, thereby modulating its function . The mechanism of action is primarily based on this specific binding, with membrane-mediated interactions playing a minor role .
Biochemical Pathways
OH-C-Chol affects several biochemical pathways. It plays a role in the allosteric regulation of the β2-adrenergic receptor . This regulation emerges from specific lipid-protein interactions, which are crucial for the receptor’s function . Additionally, OH-C-Chol is involved in the cholesterol C17 side-chain degradation pathways, which are essential steps in the biosynthesis of steroid drugs .
Pharmacokinetics
It’s known that the physicochemical properties of a molecule, including its lipophilicity and hydrophilicity, significantly influence its adme properties . As OH-C-Chol is a cholesterol derivative, it’s likely to share similar ADME properties with cholesterol.
Result of Action
The interaction of OH-C-Chol with the β2-adrenergic receptor results in the modulation of the receptor’s function . By limiting the receptor’s conformational variability, OH-C-Chol can regulate the receptor’s activity . This regulation can have significant molecular and cellular effects, influencing various physiological processes.
Action Environment
The action, efficacy, and stability of OH-C-Chol can be influenced by various environmental factors. For instance, the presence of liquid H2O can significantly influence the kinetics and mechanisms of reactions involving OH-C-Chol . Moreover, large-scale climate features can influence the variability of OH-C-Chol, affecting its action .
Propriétés
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(2-hydroxyethylamino)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H56N2O3/c1-22(2)7-6-8-23(3)27-11-12-28-26-10-9-24-21-25(37-30(36)34-18-17-33-19-20-35)13-15-31(24,4)29(26)14-16-32(27,28)5/h9,22-23,25-29,33,35H,6-8,10-21H2,1-5H3,(H,34,36)/t23-,25+,26+,27-,28+,29+,31+,32-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKGTZVIOSLOAM-PTHRTHQKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCNCCO)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCNCCO)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H56N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3beta)-cholest-5-en-3-ol 3-[N-[2-[(2-hydroxyethyl)amino]ethyl]carbamate] | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



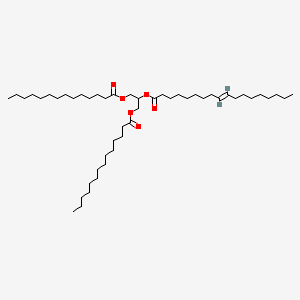
![Eicosanoic acid, 2,3-bis[(1-oxooctadecyl)oxy]propyl ester](/img/structure/B3026156.png)
![carbonic acid, 2-bromoethyl 6'-methoxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3'-yl ester](/img/structure/B3026160.png)
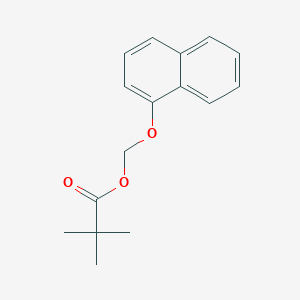
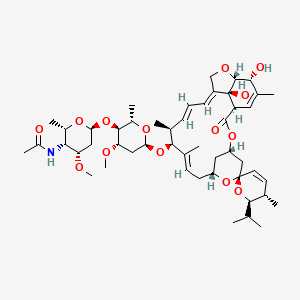
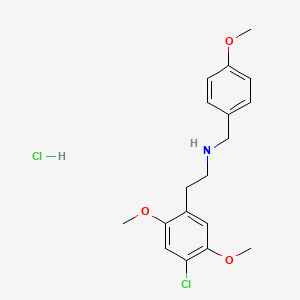
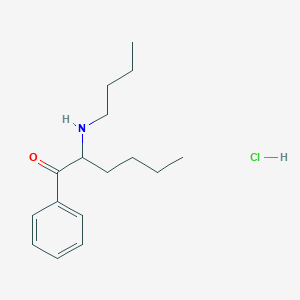

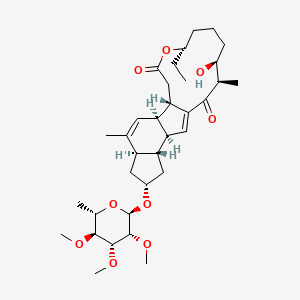
![11-cyclopropyl-2,2,3,3-d4-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one](/img/structure/B3026168.png)
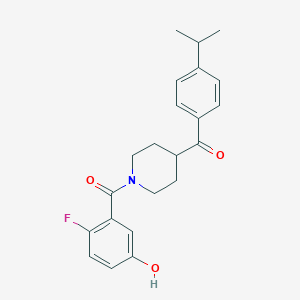
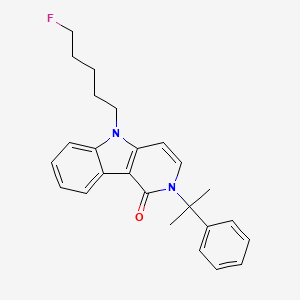

![Octadecanoic acid, 1-(hydroxymethyl)-2-[(1-oxododecyl)oxy]ethyl ester](/img/structure/B3026176.png)